molecular formula C22H18F4 B12638289 5-[4-(4-Butylphenyl)-2-fluorophenyl]-1,2,3-trifluorobenzene CAS No. 921605-51-8

5-[4-(4-Butylphenyl)-2-fluorophenyl]-1,2,3-trifluorobenzene

Cat. No.: B12638289
CAS No.: 921605-51-8
M. Wt: 358.4 g/mol
InChI Key: CAUSMTIMMKXIMY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-[4-(4-Butylphenyl)-2-fluorophenyl]-1,2,3-trifluorobenzene is a complex organic compound characterized by its unique structure, which includes multiple fluorine atoms and a butylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[4-(4-Butylphenyl)-2-fluorophenyl]-1,2,3-trifluorobenzene typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild, and the process is known for its functional group tolerance and environmental friendliness.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

5-[4-(4-Butylphenyl)-2-fluorophenyl]-1,2,3-trifluorobenzene can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃). Conditions often involve acidic or basic environments.

    Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄). Conditions typically involve anhydrous solvents and controlled temperatures.

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide). Conditions vary depending on the specific substitution reaction.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes. Substitution reactions can result in a wide range of products, including halogenated compounds and substituted aromatic rings.

Scientific Research Applications

5-[4-(4-Butylphenyl)-2-fluorophenyl]-1,2,3-trifluorobenzene has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-[4-(4-Butylphenyl)-2-fluorophenyl]-1,2,3-trifluorobenzene involves its interaction with specific molecular targets and pathways. The compound’s fluorine atoms and aromatic rings enable it to participate in various non-covalent interactions, such as hydrogen bonding and π-π stacking. These interactions can influence the compound’s binding affinity and specificity for certain biological targets, such as enzymes or receptors .

Comparison with Similar Compounds

Similar Compounds

  • 2-Phenyl-5-(4-Biphenylyl)-1,3,4-Oxadiazole
  • 2-(4’-tert-Butylphenyl)-5-(4’'-biphenylyl)-1,3,4-Oxadiazole
  • Bis(2,4-di-tert-butylphenyl)phosphate (bDtBPP)

Uniqueness

5-[4-(4-Butylphenyl)-2-fluorophenyl]-1,2,3-trifluorobenzene is unique due to its combination of fluorine atoms and a butylphenyl group, which imparts distinct chemical and physical properties. These properties include high thermal stability, resistance to oxidation, and unique electronic characteristics, making it valuable for various scientific and industrial applications .

Properties

CAS No.

921605-51-8

Molecular Formula

C22H18F4

Molecular Weight

358.4 g/mol

IUPAC Name

5-[4-(4-butylphenyl)-2-fluorophenyl]-1,2,3-trifluorobenzene

InChI

InChI=1S/C22H18F4/c1-2-3-4-14-5-7-15(8-6-14)16-9-10-18(19(23)11-16)17-12-20(24)22(26)21(25)13-17/h5-13H,2-4H2,1H3

InChI Key

CAUSMTIMMKXIMY-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=CC=C(C=C1)C2=CC(=C(C=C2)C3=CC(=C(C(=C3)F)F)F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.